molecular formula C13H24BrNO2 B2412558 Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate CAS No. 2297038-25-4

Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate

Cat. No.: B2412558
CAS No.: 2297038-25-4
M. Wt: 306.244
InChI Key: OIRGCRBBRLQQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a dimethyl-substituted piperidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological processes involving piperidine derivatives.

    Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring may interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(chloromethyl)-4,4-dimethylpiperidine-1-carboxylate
  • Tert-butyl 3-(iodomethyl)-4,4-dimethylpiperidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

Tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate (CAS No. 2297038-25-4) is a piperidine derivative that has garnered attention in various fields including medicinal chemistry and organic synthesis. Its unique structural characteristics—specifically the presence of a bromomethyl group and a tert-butyl ester—contribute to its reactivity and potential biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H20BrNO2. The compound features a piperidine ring substituted with a bromomethyl group and a tert-butyl ester, which enhances its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC11H20BrNO2
Molar Mass276.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromomethyl group acts as an electrophile, allowing it to participate in nucleophilic substitution reactions that can modify biological macromolecules such as proteins and nucleic acids. This reactivity is essential for its potential therapeutic effects.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Case Study 1: Neuroprotective Potential

A study investigating related piperidine derivatives found that compounds similar to this compound exhibited inhibitory effects on β-secretase activity and reduced amyloid-beta aggregation in vitro. These findings suggest that this class of compounds may offer protective effects against neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

In another study focusing on the antibacterial properties of piperidine derivatives, researchers found that certain modifications to the piperidine structure could enhance its effectiveness against Gram-positive bacteria. While specific data for this compound is not yet available, these insights highlight its potential utility in antimicrobial therapy .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated piperidine derivatives:

CompoundActivity TypeNotes
Tert-butyl 3-(chloromethyl)-4,4-dimethylpiperidine-1-carboxylateAntimicrobialModerate activity against bacteria
Tert-butyl 3-(iodomethyl)-4,4-dimethylpiperidine-1-carboxylateNeuroprotectiveEffective against amyloid-beta aggregation
Tert-butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylateEnzyme inhibitionStrong inhibitor of acetylcholinesterase

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)-4,4-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO2/c1-12(2,3)17-11(16)15-7-6-13(4,5)10(8-14)9-15/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRGCRBBRLQQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1CBr)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.